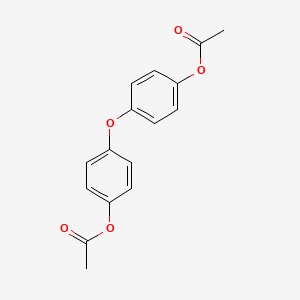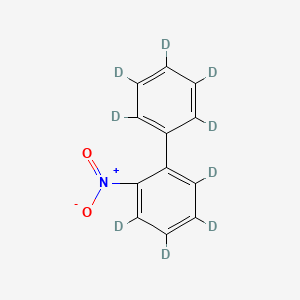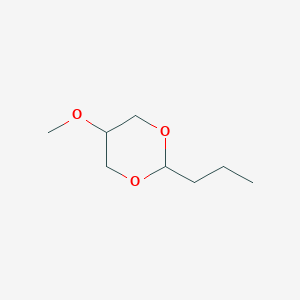
Beta-lactopyranosyl phenylisothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-lactopyranosyl phenylisothiocyanate is a compound with the molecular formula C19H25NO11S and a molecular weight of 475.47 g/mol . It is a derivative of isothiocyanates, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is particularly interesting due to its unique structure, which combines a beta-lactopyranosyl group with a phenylisothiocyanate moiety.
準備方法
Synthetic Routes and Reaction Conditions
Beta-lactopyranosyl phenylisothiocyanate can be synthesized through various methods. One common approach involves the reaction of phenyl isothiocyanate with beta-lactopyranosyl derivatives under specific conditions . The reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent oxidation . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures . The process is designed to ensure consistency in product quality and to minimize the production of by-products. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Beta-lactopyranosyl phenylisothiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: The phenylisothiocyanate moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives . These products have diverse applications in chemical synthesis and biological research.
科学的研究の応用
Beta-lactopyranosyl phenylisothiocyanate has a wide range of applications in scientific research:
作用機序
The mechanism of action of beta-lactopyranosyl phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This interaction can disrupt cellular processes and pathways, resulting in various biological effects. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Similar compounds to beta-lactopyranosyl phenylisothiocyanate include:
Phenyl isothiocyanate: Known for its use in amino acid sequencing and as a reagent in organic synthesis.
Sulforaphane: A well-studied isothiocyanate with potent anticancer and antioxidant properties.
Phenyl ethyl isothiocyanate: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
This compound is unique due to its combination of a beta-lactopyranosyl group with a phenylisothiocyanate moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
特性
分子式 |
C19H25NO11S |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(3-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-2-8(4-9)20-7-32/h1-4,10-19,21-27H,5-6H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 |
InChIキー |
FUWCMRQYLJXYNJ-BAGUKLQFSA-N |
異性体SMILES |
C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)N=C=S |
正規SMILES |
C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


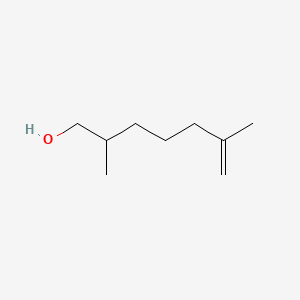
![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)
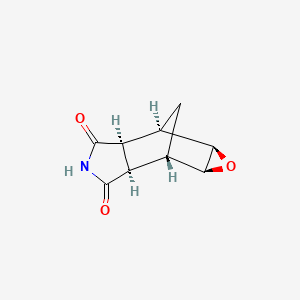
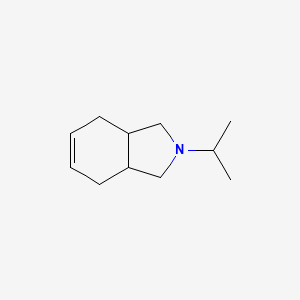
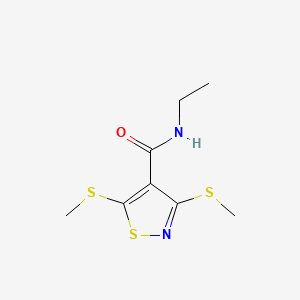
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
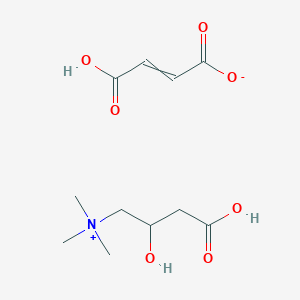
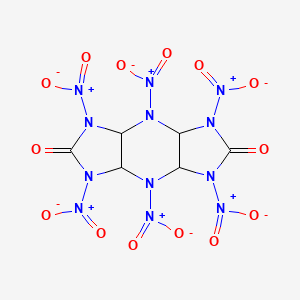
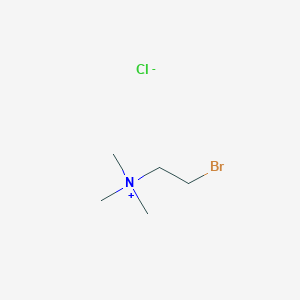
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
